molecular formula C17H20N4O2 B6020539 1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

Cat. No. B6020539
M. Wt: 312.37 g/mol
InChI Key: QDWVROBLGVQCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, also known as FPPP, is a synthetic compound that belongs to the family of cathinones. FPPP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide acts as a dopamine transporter blocker, which inhibits the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can activate postsynaptic dopamine receptors. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the binding of this compound to the dopamine transporter protein.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in dopamine levels in the brain, an increase in locomotor activity, and a decrease in food intake. It has also been shown to have an effect on other neurotransmitters, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in lab experiments is its ability to increase dopamine levels in the brain, which can be useful for studying the role of dopamine in various neurological disorders. However, this compound also has some limitations, including its potential for abuse and its toxicity at high doses. Careful dosing and safety precautions should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for research on 1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, including the development of more selective dopamine transporter blockers, the investigation of the effects of this compound on other neurotransmitters, and the study of this compound in relation to other neurological disorders. Additionally, more research is needed to determine the long-term effects of this compound on the brain and the potential for abuse and addiction.

Synthesis Methods

1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide can be synthesized using a variety of methods, including the condensation of 3-(1H-pyrazol-1-yl)benzaldehyde with proline followed by acylation with propionyl chloride. The resulting product is then purified using chromatography techniques. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to act as a dopamine transporter blocker, which can lead to an increase in dopamine levels in the brain. This effect has been studied in relation to Parkinson's disease, schizophrenia, and addiction. This compound has also been used to study the effects of dopamine on behavior, cognition, and motor function in animal models.

properties

IUPAC Name

1-propanoyl-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-2-16(22)20-10-4-8-15(20)17(23)19-13-6-3-7-14(12-13)21-11-5-9-18-21/h3,5-7,9,11-12,15H,2,4,8,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWVROBLGVQCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1C(=O)NC2=CC(=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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